Cas no 338957-06-5 (1-Allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole)

1-Allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole is a fluorinated imidazole derivative with a unique structural framework, combining an allyl group, a 3-fluorobenzylsulfonyl moiety, and diphenyl substitution at the 4,5-positions. This compound exhibits potential utility in medicinal chemistry and organic synthesis due to its sulfonyl and fluorinated aromatic functionalities, which may enhance binding affinity and metabolic stability. The imidazole core provides a versatile scaffold for further derivatization, while the allyl group offers reactivity for cross-coupling or polymerization applications. Its well-defined structure and synthetic accessibility make it a valuable intermediate for developing bioactive molecules or advanced materials. The presence of fluorine may further influence electronic properties and lipophilicity, broadening its applicability in drug discovery.
1-Allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole structure
338957-06-5 structure
Product Name:1-Allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole
CAS No:338957-06-5
MF:C25H21FN2O2S
MW:432.509848356247
CID:5025754
Update Time:2025-06-08

1-Allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 2-[(3-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole
    • Oprea1_480557
    • 1-allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole
    • 1-Allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole
    • Inchi: 1S/C25H21FN2O2S/c1-2-16-28-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)27-25(28)31(29,30)18-19-10-9-15-22(26)17-19/h2-15,17H,1,16,18H2
    • InChI Key: CRBUWOMAQORABC-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=C(C=1)F)(C1=NC(C2C=CC=CC=2)=C(C2C=CC=CC=2)N1CC=C)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 682
  • XLogP3: 5.2
  • Topological Polar Surface Area: 60.3

1-Allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
5K-503S-1MG
1-allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole
338957-06-5 >90%
1mg
£37.00 2025-02-09

Additional information on 1-Allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole

1-Allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole: A Comprehensive Overview

The compound with CAS No 338957-06-5, known as 1-Allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole, has garnered significant attention in the field of organic chemistry and materials science. This compound is a derivative of imidazole, a heterocyclic aromatic compound with a five-membered ring containing two nitrogen atoms. The presence of an allyl group, a sulfonyl group attached to a 3-fluorobenzyl moiety, and two phenyl groups at positions 4 and 5 makes this molecule highly versatile and interesting for various applications.

Recent studies have highlighted the potential of imidazole derivatives in drug discovery and materials science. The unique electronic properties of the imidazole ring, combined with the substituents in this compound, make it a promising candidate for applications in pharmaceuticals, agrochemicals, and advanced materials. The sulfonyl group is particularly significant as it enhances the molecule's stability and solubility, while the fluorobenzyl substituent introduces electron-withdrawing effects that can modulate the reactivity of the compound.

The synthesis of 1-Allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole involves a multi-step process that typically includes nucleophilic substitution and coupling reactions. Researchers have optimized these steps to achieve high yields and purity levels. The use of advanced catalytic systems and green chemistry principles has further enhanced the sustainability of its production.

In terms of applications, this compound has shown potential in the development of new drugs targeting various diseases. Its ability to act as a scaffold for bioactive molecules makes it a valuable tool in medicinal chemistry. For instance, studies have demonstrated its effectiveness as an inhibitor of certain enzymes involved in cancer progression. Additionally, its electronic properties make it suitable for use in organic electronics, such as in light-emitting diodes (LEDs) and field-effect transistors (FETs).

The fluorobenzyl sulfonyl group plays a crucial role in modulating the physical and chemical properties of the molecule. Fluorine's electronegativity contributes to increased stability and reduced lipophilicity, which are desirable traits in drug design. Furthermore, the allyl group introduces conjugation effects that can influence the molecule's reactivity and electronic distribution.

Recent advancements in computational chemistry have allowed researchers to predict the behavior of this compound under various conditions. Molecular modeling studies have provided insights into its interactions with biological targets and its potential for self-assembly into supramolecular structures. These findings underscore its versatility across multiple scientific disciplines.

In conclusion, 1-Allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole represents a significant advancement in heterocyclic chemistry. Its unique structure and functional groups make it a valuable compound for both academic research and industrial applications. As research continues to explore its potential, this compound is poised to contribute to breakthroughs in drug discovery, materials science, and beyond.

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